Cas no 866728-07-6 (3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline)

3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline structure
866728-07-6 structure
Product name:3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline
CAS No:866728-07-6
MF:C27H24FN3O2
Molecular Weight:441.49676990509
CID:5902989
PubChem ID:2136888

3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
    • AKOS001813663
    • 866728-07-6
    • 3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
    • 3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
    • AB00675038-01
    • F1604-0536
    • 3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline
    • インチ: 1S/C27H24FN3O2/c1-16-9-10-18(11-17(16)2)26-21-15-31(14-19-7-5-6-8-22(19)28)23-13-25(33-4)24(32-3)12-20(23)27(21)30-29-26/h5-13,15H,14H2,1-4H3
    • InChIKey: QNARIASJFCXJGK-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2F)C2=C(C=C(OC)C(OC)=C2)C2=NN=C(C3=CC=C(C)C(C)=C3)C2=C1

計算された属性

  • 精确分子量: 441.18525518g/mol
  • 同位素质量: 441.18525518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 653
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5
  • トポロジー分子極性表面積: 49.2Ų

3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1604-0536-1mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1604-0536-5mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1604-0536-4mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1604-0536-40mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1604-0536-10mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1604-0536-20mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1604-0536-10μmol
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1604-0536-2μmol
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1604-0536-2mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1604-0536-3mg
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866728-07-6 90%+
3mg
$63.0 2023-05-17

3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline 関連文献

3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinolineに関する追加情報

3-(3,4-Dimethylphenyl)-5-(2-Fluorophenyl)methyl-7,8-Dimethoxy-5H-Pyrazolo[4,3-c]Quinoline (CAS No. 866728-07-6)

The compound 3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline (CAS No. 866728-07-6) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are known for their potential biological activities and structural versatility. The molecule's structure incorporates multiple functional groups, including dimethylphenyl, fluorophenyl, and methoxy substituents, which contribute to its unique properties and reactivity.

Recent studies have highlighted the importance of pyrazoloquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The dimethoxy groups at positions 7 and 8 of the quinoline ring are believed to play a critical role in enhancing the compound's solubility and stability, making it a promising candidate for further preclinical testing. Additionally, the presence of a fluorophenyl methyl group at position 5 introduces electronic effects that may influence the molecule's interaction with biological targets.

One of the most intriguing aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have demonstrated that CAS No. 866728-07-6 exhibits selective inhibitory activity against specific kinases, suggesting its potential utility in targeted therapies. This finding aligns with the growing trend in medicinal chemistry toward designing molecules with high specificity to minimize off-target effects.

The synthesis of 3-(3,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves a multi-step process that combines advanced organic synthesis techniques. The construction of the pyrazoloquinoline core is typically achieved through cyclization reactions involving appropriately substituted intermediates. The introduction of substituents such as dimethylphenyl and fluorophenyl methyl groups requires precise control over reaction conditions to ensure high yields and purity.

In terms of pharmacokinetics, preliminary studies indicate that this compound has favorable absorption and distribution properties. The presence of hydroxymethyl groups may enhance its ability to cross biological membranes, which is crucial for achieving therapeutic concentrations in target tissues. However, further investigations are needed to fully characterize its pharmacokinetic profile and evaluate its suitability for systemic administration.

Another area of interest lies in the compound's potential as an anti-inflammatory agent. Inflammation is a hallmark of numerous chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Experimental data suggest that CAS No. 866728-07-6 exhibits anti-inflammatory activity by modulating key inflammatory pathways. This dual functionality—acting as both a kinase inhibitor and an anti-inflammatory agent—underscores its versatility as a lead compound for drug development.

Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically relevant therapeutic agent. The integration of computational modeling techniques with experimental approaches will likely provide deeper insights into its mechanism of action and optimize its efficacy.

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